molecular formula C10H10N2O3 B3366416 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid CAS No. 1373223-79-0

7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid

Cat. No. B3366416
CAS RN: 1373223-79-0
M. Wt: 206.20
InChI Key: OFYNNKNFZJSLMG-UHFFFAOYSA-N
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Description

“7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid” is a chemical compound with the molecular formula C10H10N2O3 . It is a derivative of indazole, a heterocyclic aromatic organic compound .


Chemical Reactions Analysis

Indazoles, including “this compound”, can participate in various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Scientific Research Applications

Chemistry and Pharmacology Insights

7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid belongs to the class of indazole derivatives, a group of nitrogen-containing heterocyclic compounds formed by the fusion of a pyrazole ring with a benzene ring. Indazole derivatives, including this compound, have been the subject of extensive research due to their wide variety of biological activities. This has generated significant interest in the development of novel indazole-based therapeutic agents. Studies reveal that indazole compounds exhibit promising anticancer and anti-inflammatory activities and have also found applications in disorders involving protein kinases and neurodegeneration. The specific mechanisms of action of these compounds provide a basis for new molecules with biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Biocatalyst Inhibition and Industrial Applications

Carboxylic acids, including this compound, play a crucial role in various industrial applications due to their flexibility and use as precursors for a wide range of chemicals. However, these compounds can inhibit microbial activity at concentrations below desired yields, which is particularly relevant for fermentative production using engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is essential for metabolic engineering strategies aimed at increasing microbial robustness for improved industrial performance (Jarboe, Royce, & Liu, 2013).

Potential in Alternative Medicine

Research has also focused on the pharmacological properties of compounds structurally related to this compound, such as osthole. Osthole demonstrates multiple pharmacological actions, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. These findings suggest the potential of this compound and related compounds as multitarget alternative medicines, highlighting the importance of further investigation into their underlying mechanisms (Zhang, Leung, Cheung, & Chan, 2015).

Future Directions

Indazole-containing compounds, including “7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid”, have a wide variety of medicinal applications . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

7-methoxy-1-methylindazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-12-9-7(5-11-12)3-6(10(13)14)4-8(9)15-2/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYNNKNFZJSLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2OC)C(=O)O)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301230138
Record name 1H-Indazole-5-carboxylic acid, 7-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1373223-79-0
Record name 1H-Indazole-5-carboxylic acid, 7-methoxy-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373223-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-5-carboxylic acid, 7-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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